molecular formula C13H19NOS B4623045 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide

2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide

Cat. No. B4623045
M. Wt: 237.36 g/mol
InChI Key: KCTSNIIRGUHLAC-UHFFFAOYSA-N
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Description

The compound belongs to a category of organic compounds known for their varied applications in medicinal chemistry and material science. Compounds with similar structures have been synthesized and analyzed to understand their potential applications and properties.

Synthesis Analysis

Compounds with structures resembling "2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide" are typically synthesized through reactions involving amides and aromatic compounds. For example, the reaction between tryptamine and flurbiprofen, using N,N’-Dicyclohexylcarbodiimide as a coupling agent, has been used to prepare related compounds (Manolov et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques such as NMR, UV, IR, and mass spectral data. These methods provide insights into the compound's molecular framework, functional groups, and stereochemistry (Manolov et al., 2020).

Chemical Reactions and Properties

Similar compounds exhibit a range of chemical reactions, including reactions with halogens, nucleophilic substitutions, and coupling reactions. Their chemical properties can be influenced by substituents on the aromatic ring or modifications to the amide group (Tumosienė et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various solvents and conditions. For instance, the solubility of related compounds in different solvent mixtures can be determined using the polythermal method, providing insights into their dissolution properties (Pascual et al., 2017).

Chemical Properties Analysis

The chemical properties of such compounds include reactivity towards various chemical agents, stability under different conditions, and potential for forming derivatives. Experimental and modeling studies help in understanding these aspects, including the compound's behavior in chemical reactions and its interaction with biological systems (Pascual et al., 2017).

Scientific Research Applications

Antibacterial Activity

Research into structurally similar compounds, such as azole derivatives synthesized from propanehydrazide, which include the (4-methylphenyl) moiety, indicates potential antibacterial applications. These compounds have shown good antibacterial activity against specific bacterial strains, suggesting that 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide could potentially be explored for its antibacterial properties (Tumosienė et al., 2012).

Antifungal and Antimicrobial Activities

Compounds with thiazole and thiophene moieties, similar to the structure of interest, have been investigated for their antifungal and antimicrobial activities. The synthesis of new derivatives that incorporate these moieties has led to compounds with significant in vitro activity against a range of microbial and fungal pathogens, highlighting a potential research application for 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide in developing new antimicrobial agents (Wardkhan et al., 2008).

Anticancer Activity

The study of compounds featuring the phenylthiophene and propanamide moieties, similar to 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide, has shown promise in anticancer research. For instance, derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione have been evaluated for their cytotoxicity against various cancer cell lines, suggesting the possibility of anticancer applications for structurally related compounds (Gomez-Monterrey et al., 2011).

Material Science Applications

Thiophene-based compounds, related in structure to the chemical of interest, have also found applications in material science, particularly in the synthesis of organic semiconductors and conducting polymers. These materials are utilized in various electronic devices, including organic field-effect transistors and solar cells, indicating a potential area of application for 2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide in the development of new materials (Nagaraju et al., 2018).

properties

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)sulfanylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-10(2)13(15)14-8-9-16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTSNIIRGUHLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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